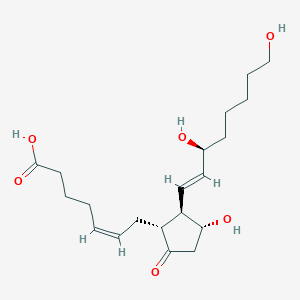

20-Hydroxy-PGE2

Descripción general

Descripción

20-hidroxi Prostaglandina E2 es un metabolito de la Prostaglandina E2, formado a través de la acción de las enzimas citocromo P450. Es un miembro de la familia de las prostaglandinas, que son compuestos lipídicos derivados de ácidos grasos y tienen diversos efectos similares a las hormonas en los animales. Las prostaglandinas están involucradas en diversas funciones fisiológicas, incluyendo la inflamación, la actividad del músculo liso y la regulación del flujo sanguíneo .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de 20-hidroxi Prostaglandina E2 típicamente involucra la conversión enzimática de la Prostaglandina E2. Este proceso está mediado por enzimas citocromo P450, que introducen un grupo hidroxilo en la posición 20 del carbono de la Prostaglandina E2. Las condiciones de reacción a menudo incluyen la presencia de cofactores como NADPH y oxígeno .

Métodos de Producción Industrial: La producción industrial de 20-hidroxi Prostaglandina E2 es menos común debido a sus roles biológicos específicos y la complejidad de su síntesis. se puede producir en entornos de laboratorio utilizando procesos biocatalíticos que imitan las vías enzimáticas naturales. Estos métodos aseguran alta especificidad y rendimiento del producto deseado .

Análisis De Reacciones Químicas

ω-Oxidation at C-20 via Cytochrome P450 Enzymes

20-Hydroxy-PGE2 is formed through CYP450-mediated ω-oxidation of PGE2. This reaction introduces a hydroxyl group at the terminal carbon (C-20) of the fatty acid side chain.

- Enzymes : CYP4F and CYP4A subfamilies are implicated in this reaction .

- Substrates : PGE2 is the primary substrate, with higher efficiency compared to other prostaglandins (e.g., PGF2α) .

- Cofactors : NADPH is required for CYP450 activity .

- Reaction :

Key Data :

- Ram seminal vesicle microsomes convert PGE2 to this compound at 5–10% efficiency compared to PGE2’s conversion to other metabolites .

- Human seminal vesicles produce 19-Hydroxy-PGE2 as a positional isomer, highlighting species-specific CYP450 activity .

β-Oxidation of the ω-Side Chain

Following ω-oxidation, this compound undergoes β-oxidation , shortening the carbon chain by up to four carbons .

- Enzymes : Acyl-CoA dehydrogenases and thiolases.

- Intermediates : Successive removal of two-carbon units yields metabolites like 16-Hydroxy-PGE2 and 14-Hydroxy-PGE2 .

- Reaction Pathway :

Research Findings :

- β-oxidation is a dominant metabolic pathway in hepatic and renal tissues, facilitating rapid clearance of this compound .

Enzymatic Reduction and Isomerization

This compound can undergo reduction or epimerization under specific conditions:

- Reduction :

- Isomerization :

Conjugation Reactions

This compound undergoes glucuronidation and sulfation to enhance water solubility for excretion:

- Enzymes : UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) .

- Products : Glucuronide and sulfate conjugates detected in urine and plasma .

Research Highlights

- Substrate Specificity :

- Pharmacological Implications :

- Species Variability :

Aplicaciones Científicas De Investigación

Role in Tumorigenesis

20-Hydroxy-PGE2 has been implicated in cancer biology, particularly in how it modulates tumor growth and metastasis. Studies indicate that it interacts with specific receptors (EP receptors) that are often overexpressed in various cancers, including prostate, breast, and colorectal cancers. The activation of these receptors can lead to enhanced cell proliferation and invasion capabilities .

- Mechanisms of Action :

- EP Receptor Activation : this compound binds to EP receptors, triggering multiple signaling pathways associated with cancer progression such as the PI3K/AKT and β-catenin pathways. These pathways are crucial for regulating genes involved in cell cycle progression and survival .

- Inhibition of Apoptosis : The compound may also play a role in inhibiting apoptosis in tumor cells, contributing to tumor survival and resistance to therapy.

Clinical Implications

Targeting the pathways influenced by this compound could provide new therapeutic strategies for cancer treatment. For instance, antagonists of EP receptors are being investigated for their potential to inhibit tumor growth and metastasis .

Inflammation and Immune Response

This compound exhibits anti-inflammatory properties, influencing immune responses in various contexts. It has been shown to modulate the activity of immune cells such as macrophages and T cells.

- Mechanisms :

- Regulation of Cytokine Production : It can influence the production of pro-inflammatory cytokines, thereby playing a role in inflammatory diseases .

- Effects on Macrophage Function : Research indicates that it can alter macrophage polarization, potentially shifting them from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype .

Potential Therapeutic Uses

Given its dual role in inflammation—both promoting and inhibiting—it may serve as a target for developing drugs aimed at treating inflammatory diseases or conditions characterized by dysregulated immune responses.

Metabolic Regulation

Recent studies have highlighted the role of this compound in metabolic processes:

- Lipid Metabolism : It has been observed that this compound induces lipid accumulation and promotes adipocyte differentiation in human mesenchymal stem cells. This suggests its involvement in metabolic disorders such as obesity and diabetes .

- Impact on Insulin Sensitivity : There is emerging evidence that it may influence insulin signaling pathways, further linking it to metabolic health .

Neurobiology

The compound also shows promise in neurobiological applications:

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective effects against neurodegenerative diseases by modulating neuroinflammatory processes .

- Behavioral Implications : Research into its effects on behavior indicates potential roles in mood regulation and cognitive functions, although more studies are needed to elucidate these connections fully.

Data Summary Table

| Application Area | Mechanism of Action | Potential Therapeutic Use |

|---|---|---|

| Cancer | EP receptor activation; inhibition of apoptosis | Cancer treatment via EP antagonists |

| Inflammation | Modulation of cytokine production; macrophage function | Anti-inflammatory drugs |

| Metabolic Regulation | Induction of lipid accumulation; influence on insulin | Treatments for obesity and diabetes |

| Neurobiology | Neuroprotective effects; modulation of neuroinflammation | Potential treatments for neurodegenerative diseases |

Mecanismo De Acción

20-hidroxi Prostaglandina E2 ejerce sus efectos uniéndose a receptores específicos de prostaglandinas, principalmente el receptor EP2. Esta unión activa las vías de señalización intracelular, incluida la vía de AMPc cíclico, lo que lleva a diversas respuestas fisiológicas, como la relajación del músculo liso y la modulación de los procesos inflamatorios . Las enzimas citocromo P450 juegan un papel crucial en su metabolismo, convirtiendo la Prostaglandina E2 en 20-hidroxi Prostaglandina E2 .

Compuestos Similares:

19®-Hidroxi-prostaglandina E2: Actúa como un potente relajante del músculo liso y agonista selectivo del receptor EP2.

Prostaglandina E2: El compuesto original, involucrado en una amplia gama de procesos fisiológicos.

Prostaglandina F2α: Otro miembro de la familia de las prostaglandinas, conocido por su papel en la inducción del parto y el control del flujo sanguíneo

Unicidad: 20-hidroxi Prostaglandina E2 es única debido a su hidroxilación específica en la posición 20 del carbono, que confiere actividades biológicas distintas en comparación con su compuesto original y otras prostaglandinas. Esta modificación afecta su afinidad de unión al receptor y estabilidad metabólica, convirtiéndola en un compuesto valioso para estudiar el metabolismo y la función de las prostaglandinas .

Comparación Con Compuestos Similares

19®-Hydroxy-prostaglandin E2: Acts as a potent smooth muscle relaxant and selective EP2 receptor agonist.

Prostaglandin E2: The parent compound, involved in a wide range of physiological processes.

Prostaglandin F2α: Another member of the prostaglandin family, known for its role in inducing labor and controlling blood flow

Uniqueness: 20-hydroxy Prostaglandin E2 is unique due to its specific hydroxylation at the 20th carbon position, which imparts distinct biological activities compared to its parent compound and other prostaglandins. This modification affects its receptor binding affinity and metabolic stability, making it a valuable compound for studying prostaglandin metabolism and function .

Actividad Biológica

20-Hydroxy-PGE2 (20-hydroxylated prostaglandin E2) is a metabolite of prostaglandin E2 (PGE2) known for its diverse biological activities. This article reviews the synthesis, biological functions, and implications of this compound in various physiological and pathological contexts, supported by case studies and research findings.

Synthesis of this compound

This compound is formed through the enzymatic action of specific hydroxylases that convert PGE2 into its 20-hydroxylated form. Research has shown that microsomes derived from the ampullary mucosa of ram ductus deferens can metabolize PGE2 to this compound at a rate of approximately 7.1 pmol min mg of protein . This conversion is facilitated by the presence of NADPH and can be analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) for quantification .

Biological Functions

Pro-inflammatory and Anti-inflammatory Roles:

The biological activity of this compound is context-dependent, exhibiting both pro-inflammatory and anti-inflammatory properties. It plays a crucial role in modulating immune responses, particularly in conditions like type 1 diabetes mellitus (T1DM), where it influences T-cell polarization. High concentrations of PGE2 have been shown to suppress Th1 cells while promoting Th2 differentiation, indicating a potential therapeutic target for managing inflammation .

Influence on Cancer:

In cancer biology, this compound is implicated in tumor progression through its interaction with EP receptors (EP1-EP4). For instance, signaling through the EP2 receptor has been associated with increased expression of COX-2 in tumor tissues, enhancing tumor growth and metastasis . Additionally, it has been observed that antagonists targeting EP receptors can mitigate chronic inflammation in tumor microenvironments, suggesting a dual role in cancer development and treatment .

Case Studies

Case Study 1: Type 1 Diabetes Mellitus

In a study focusing on the PTGS2/COX2-PGE2 signaling cascade in T1DM, it was found that PGE2 promotes an anti-inflammatory environment at high concentrations. This effect was mediated through its binding to EP receptors expressed on T-cells, highlighting the complexity of PGE2's role in autoimmune diseases .

Case Study 2: Cancer Progression

Research has demonstrated that elevated levels of PGE2 are found in various cancers, including hepatocellular carcinoma. The activation of the EP2 receptor pathway has been linked to increased Th17 cell differentiation in liver fibrosis models, suggesting that targeting this pathway could be beneficial in cancer therapy .

Research Findings

Recent investigations have provided insights into the mechanisms underlying the effects of this compound:

- Inflammation Modulation: Inflammatory stimuli such as lipopolysaccharides (LPS) significantly increase PGE2 levels in human bronchial epithelial cells. Inhibition studies using specific antagonists have shown a marked reduction in PGE2 release under inflammatory conditions .

- Cell Viability: Studies indicate that PGE2 can enhance the proliferation of certain cell types via EP receptor activation, further supporting its role in both normal physiological processes and pathological conditions like cancer .

Summary Table of Biological Activities

| Biological Activity | Function | Context |

|---|---|---|

| Pro-inflammatory | Promotes Th17 differentiation | Autoimmune diseases |

| Anti-inflammatory | Suppresses Th1 response | Chronic inflammation |

| Tumor progression | Enhances COX-2 expression | Cancer |

| Cell proliferation | Stimulates cell growth | Tissue repair and regeneration |

Propiedades

IUPAC Name |

(Z)-7-[(1R,2R,3R)-2-[(E,3S)-3,8-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O6/c21-13-7-3-4-8-15(22)11-12-17-16(18(23)14-19(17)24)9-5-1-2-6-10-20(25)26/h1,5,11-12,15-17,19,21-22,24H,2-4,6-10,13-14H2,(H,25,26)/b5-1-,12-11+/t15-,16+,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIGEYVZEVXWAD-NZGURKHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(CCCCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](CCCCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316974 | |

| Record name | 20-Hydroxy-PGE2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 20-Hydroxy-PGE2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

57930-95-7 | |

| Record name | 20-Hydroxy-PGE2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57930-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20-Hydroxyprostaglandin E2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057930957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-Hydroxy-PGE2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20-Hydroxyprostaglandin E2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DUQ67RPB3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 20-Hydroxy-PGE2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 20-Hydroxy Prostaglandin E2 in ram reproductive physiology?

A1: 20-Hydroxy Prostaglandin E2, along with 20-hydroxy Prostaglandin E1, is found in high concentrations in ram semen [, ]. While their exact roles remain unclear, their presence suggests a potential function in reproductive physiology. These compounds are primarily synthesized in the ram seminal vesicles [] and potentially the ampulla of the vas deferens [].

Q2: Which enzyme is primarily responsible for the biosynthesis of 20-Hydroxy Prostaglandin E2 in rams?

A2: Research points to CYP4F21, a cytochrome P450 enzyme, as the major catalyst for 20-Hydroxy-PGE2 biosynthesis in ram seminal vesicles []. This enzyme efficiently catalyzes the hydroxylation of Prostaglandin E2, as well as specific stable analogs of Prostaglandin H2, into their corresponding 20-hydroxy metabolites [].

A3: CYP4F21 shares a 74% amino acid sequence identity with CYP4F8, a human enzyme found in seminal vesicles []. This similarity suggests a potential homologous function in humans, highlighting a possible conserved pathway for 20-hydroxy prostaglandin production across different species. Further research is needed to confirm this hypothesis and explore the potential implications for human reproductive health.

Q3: What research methods were used to identify and characterize CYP4F21?

A4: Researchers employed a combination of molecular cloning, heterologous expression, and enzymatic assays to study CYP4F21 []. They initially identified a novel cytochrome P450 cDNA sequence from ram seminal vesicle RNA using RT-PCR with degenerate primers. After cloning the full coding region, they expressed CYP4F21 in yeast and characterized its catalytic activity through liquid chromatography-mass spectrometry []. This approach allowed them to directly link the enzyme to its specific catalytic activity in 20-hydroxy prostaglandin biosynthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.